molecular formula C12H11NO4 B188083 Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 6974-10-3

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B188083
CAS No.: 6974-10-3
M. Wt: 233.22 g/mol
InChI Key: NYNCZOLNVTXTTP-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as 2-ethoxycarbonyl-methyl-phthalimide, is a chemical compound with the CAS number 6974-10-3 . It has a molecular weight of 233.22 .


Molecular Structure Analysis

The molecular structure of this compound is discussed in several papers . The compound has a linear formula of C12H11NO4 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 300ºC at 760 mmHg .

Scientific Research Applications

  • Corrosion Inhibition : A study synthesized derivatives including 1,3-dioxoisoindolin-2-yl acetate derivatives and evaluated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These derivatives showed inhibition efficiencies ranging from 85% to 99% (Shamaya, Al-jeilawi, & Khudhair, 2021).

  • Synthesis of Atorvastatin Intermediate : Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a derivative, is a potential intermediate for synthesizing atorvastatin, a drug that lowers cholesterol levels in human blood. It can be efficiently produced from ethyl 5-(1,3-dioxoisoindolin-2-yl)-3-oxopentanoate by Pichia pastoris X-33 (Zhou et al., 2011).

  • Anticancer Agent Synthesis : New compounds synthesized from 1,3-dioxoisoindolin-2-ylcarbamodithioate showed potential as anticancer agents. These compounds were synthesized using a multistep process and analyzed through various spectroscopic methods (Nadhum & Mohammed, 2020).

  • Antimicrobial Activity : Ethyl 2-((1-methyl-2, 3-dioxoindolin-5-yl) methoxy) acetate, an isatin derivative, demonstrated significant antimicrobial activity against staphylococcus aureus, suggesting its potential in antimicrobial applications (Qin et al., 2011).

  • Synthesis of Rosuvastatin : Ethyl 2-((4R,6S)-2,2-dimethyl-6-((E)-styryl)-1,3-dioxan-4-yl)acetate, a derivative, was used in the synthesis of the HMG-CoA reductase inhibitor rosuvastatin, a medication used to treat high cholesterol (Ramesh et al., 2017).

  • Anti-inflammatory Agents : Novel derivatives synthesized with 1,3-dioxoisoindolin-2-yl as a part were evaluated for anti-inflammatory activity, showing promise in both in vitro and in vivo models. Molecular docking studies were also performed to assess their binding affinity (Nikalje, Hirani, & Nawle, 2015).

  • Colorectal Cancer Treatment : Derivatives of ethyl 2-aminothiazole 4-carboxylate containing 1,3-dioxoisoindolin-2-yl were synthesized and showed potential as anti-cancer agents for colorectal cancer. They demonstrated significant inhibition in vitro and in silico (Ilyas et al., 2021).

  • Chemical Crystallography : The crystal structure of a 1:1 adduct of caffeine and 2-(1,3-dioxoisoindolin-2-yl)acetic acid was studied, revealing how the components are linked by hydrogen bonds (Bhatti et al., 2011).

Safety and Hazards

The safety information for Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate indicates that it has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary statements include P280, P305+P351+P338 .

Properties

IUPAC Name

ethyl 2-(1,3-dioxoisoindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNCZOLNVTXTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989906
Record name Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-10-3
Record name NSC 23179
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6974-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6974-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl phthalimidoacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCV2ZHH9RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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